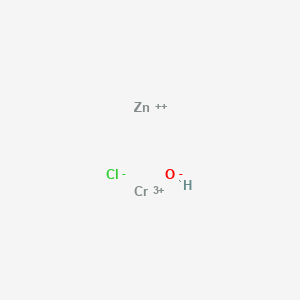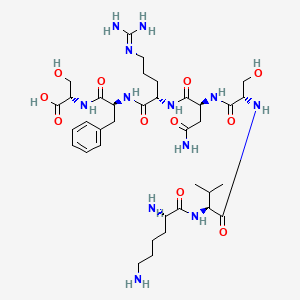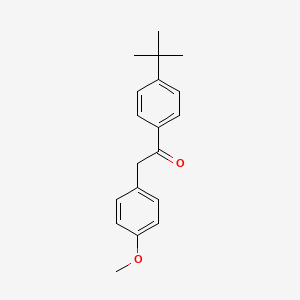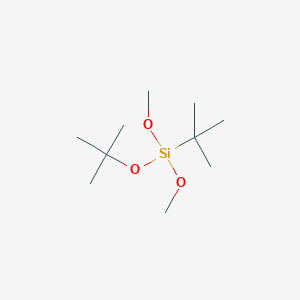![molecular formula C17H20NO+ B14262627 4-Ethenyl-4-[(naphthalen-1-yl)methyl]morpholin-4-ium CAS No. 138416-19-0](/img/structure/B14262627.png)
4-Ethenyl-4-[(naphthalen-1-yl)methyl]morpholin-4-ium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethenyl-4-[(naphthalen-1-yl)methyl]morpholin-4-ium is a quaternary ammonium compound that features a morpholine ring substituted with an ethenyl group and a naphthalen-1-ylmethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethenyl-4-[(naphthalen-1-yl)methyl]morpholin-4-ium typically involves the quaternization of morpholine with a suitable alkylating agent. One common method includes the reaction of morpholine with 1-bromo-4-ethenylbenzene and 1-bromomethylnaphthalene under basic conditions. The reaction is usually carried out in an aprotic solvent such as dimethylformamide or acetonitrile at elevated temperatures (80-100°C) to facilitate the formation of the quaternary ammonium salt.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the overall efficiency of the production process.
化学反応の分析
Types of Reactions
4-Ethenyl-4-[(naphthalen-1-yl)methyl]morpholin-4-ium undergoes various types of chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form an epoxide or a diol.
Reduction: The naphthalen-1-ylmethyl group can be reduced to form a dihydronaphthalene derivative.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium azide (NaN3) and potassium cyanide (KCN) can be used under mild conditions.
Major Products
Oxidation: Epoxides and diols.
Reduction: Dihydronaphthalene derivatives.
Substitution: Azido and cyano derivatives.
科学的研究の応用
4-Ethenyl-4-[(naphthalen-1-yl)methyl]morpholin-4-ium has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its naphthalene moiety.
Medicine: Explored for its potential as an antimicrobial agent.
Industry: Utilized in the production of advanced materials such as polymers and coatings.
作用機序
The mechanism of action of 4-Ethenyl-4-[(naphthalen-1-yl)methyl]morpholin-4-ium involves its interaction with various molecular targets. The ethenyl group can undergo polymerization reactions, leading to the formation of cross-linked networks. The naphthalen-1-ylmethyl group can intercalate into DNA, disrupting its structure and function. The morpholine ring can interact with biological membranes, altering their permeability and function.
類似化合物との比較
Similar Compounds
- 4-(Naphthalen-1-yl)methylmorpholine
- 4-Ethenylmorpholine
- 4-(Naphthalen-1-yl)methylpiperidine
Uniqueness
4-Ethenyl-4-[(naphthalen-1-yl)methyl]morpholin-4-ium is unique due to the presence of both an ethenyl group and a naphthalen-1-ylmethyl group on the morpholine ring. This combination of functional groups imparts distinct chemical and physical properties, making it a versatile compound for various applications.
特性
CAS番号 |
138416-19-0 |
|---|---|
分子式 |
C17H20NO+ |
分子量 |
254.35 g/mol |
IUPAC名 |
4-ethenyl-4-(naphthalen-1-ylmethyl)morpholin-4-ium |
InChI |
InChI=1S/C17H20NO/c1-2-18(10-12-19-13-11-18)14-16-8-5-7-15-6-3-4-9-17(15)16/h2-9H,1,10-14H2/q+1 |
InChIキー |
STFYHXJYLLUMOG-UHFFFAOYSA-N |
正規SMILES |
C=C[N+]1(CCOCC1)CC2=CC=CC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


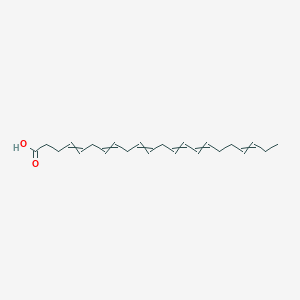

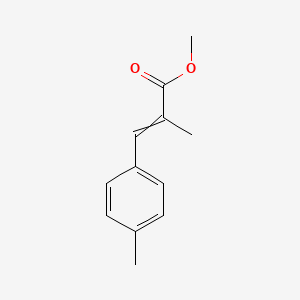
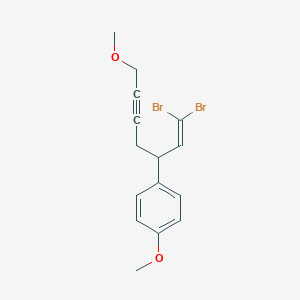

![5-Fluoro-1-aza-5-silabicyclo[3.3.3]undecane](/img/structure/B14262556.png)

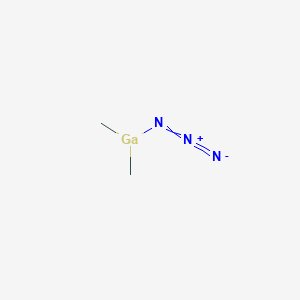
![Spiro[4.6]undecane, 6-methylene-](/img/structure/B14262569.png)
